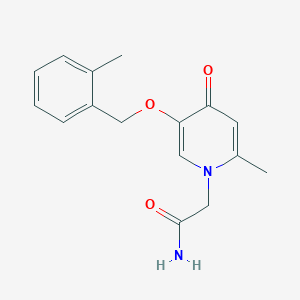

2-(2-methyl-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-methyl-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by its unique structure, which includes a pyridine ring substituted with a 2-methylbenzyl group and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-methyl-5-hydroxy-4-oxopyridine with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with acetic anhydride to form the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions may require catalysts like palladium on carbon or specific bases to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can introduce new functional groups, potentially leading to a wide range of derivatives with different properties.

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structure suggests potential as a therapeutic agent. Research indicates several areas of interest:

- Anticancer Activity : Preliminary studies have shown that derivatives of similar compounds exhibit selective cytotoxicity against various cancer cell lines. For instance, compounds with analogous structures have demonstrated significant inhibition of cell proliferation in breast and lung cancer models.

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways linked to diseases like Alzheimer's. Studies have highlighted that structurally related compounds can inhibit acetylcholinesterase, a key enzyme in neurodegenerative conditions.

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against common pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported as low as 256 µg/mL .

Biological Studies

In biological research, 2-(2-methyl-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide serves as a valuable probe for investigating cellular mechanisms:

- Pathway Analysis : The compound can be utilized to study specific biological pathways, providing insights into the mechanisms of action of various diseases. Its ability to interact with specific receptors or enzymes makes it suitable for such investigations.

- Drug Development : The unique properties of this compound make it a candidate for further development into targeted therapies, particularly in oncology and neurology .

Materials Science Applications

The structural characteristics of this compound also suggest potential applications in materials science:

- Conductive Materials : Its unique chemical structure may allow the development of materials with enhanced conductivity or specific optical properties, which could be beneficial in electronic applications.

- Fluorescent Probes : The compound's ability to fluoresce under certain conditions opens avenues for its use in imaging and diagnostic applications within biological systems .

Case Study 1: Anticancer Activity

A study conducted on the anticancer properties of similar pyridinone derivatives revealed that certain modifications led to enhanced cytotoxicity against human breast cancer cells. The most effective derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutics, indicating its potential as a lead compound for further development.

Case Study 2: Enzyme Inhibition

Research on enzyme inhibition demonstrated that derivatives of this compound effectively inhibited acetylcholinesterase activity in vitro, with IC50 values ranging from 10 to 30 µM, suggesting strong potential for treating Alzheimer's disease.

Mechanism of Action

The mechanism of action of 2-(2-methyl-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

- 2-methyl-5-((2-methylbenzyl)oxy)-1-benzofuran-3-carboxylic acid

- 2-methyl-5-((2-methylbenzyl)oxy)-1-benzofuran-3-carboxylic acid ethyl ester

- 5-benzyloxy-2-methyl-benzofuran-3-carboxylic acid

Uniqueness

Compared to similar compounds, 2-(2-methyl-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide stands out due to its unique combination of functional groups and its potential for diverse chemical reactions. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development in various scientific fields.

Biological Activity

2-(2-methyl-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide, with the CAS number 946380-06-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including its anticancer and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of the compound is C16H18N2O3, with a molecular weight of 286.33 g/mol. The structure features a pyridinone core that is known for its biological significance, particularly in drug design.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈N₂O₃ |

| Molecular Weight | 286.33 g/mol |

| CAS Number | 946380-06-9 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structural features to this compound. For instance, derivatives of pyridinones have shown significant cytotoxic effects against various cancer cell lines, including A549 (human lung adenocarcinoma) cells. In vitro assays indicated that certain derivatives exhibited potent anticancer activity, leading to reduced cell viability compared to standard treatments like cisplatin .

Case Study:

In a comparative study, several pyridinone derivatives were tested at a concentration of 100 µM for their effects on A549 cells. Results showed varying levels of cytotoxicity, with some compounds achieving over 66% reduction in cell viability after 24 hours of exposure. Notably, modifications in substituents on the phenyl ring significantly influenced activity levels, underscoring the importance of structural optimization in drug design .

Antimicrobial Activity

The antimicrobial properties of similar compounds have also been investigated. Studies indicate that certain derivatives demonstrate selective antimicrobial activity against multidrug-resistant strains of bacteria, such as Staphylococcus aureus. The mechanism often involves disruption of bacterial cell membranes or inhibition of vital metabolic pathways .

Table: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 - 32 µg/mL |

| Escherichia coli | >64 µg/mL |

| Pseudomonas aeruginosa | >64 µg/mL |

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the methylbenzyl group may enhance hydrophobic interactions, thereby increasing binding affinity to target sites. Additionally, the pyridinone core can engage in hydrogen bonding and other non-covalent interactions that modulate biological activity .

Properties

IUPAC Name |

2-[2-methyl-5-[(2-methylphenyl)methoxy]-4-oxopyridin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-11-5-3-4-6-13(11)10-21-15-8-18(9-16(17)20)12(2)7-14(15)19/h3-8H,9-10H2,1-2H3,(H2,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODJXGYCGPRQDDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1COC2=CN(C(=CC2=O)C)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.